molecular formula C6H9NO2 B051488 N-Ethylsuccinimide CAS No. 2314-78-5

N-Ethylsuccinimide

Cat. No. B051488
CAS RN: 2314-78-5
M. Wt: 127.14 g/mol
InChI Key: GHAZCVNUKKZTLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Ethylsuccinimide and related compounds involves reactions under basic conditions with active methylene compounds like cyanoacetic esters, malonic, and acyl acetic esters. This process yields substituted N-alkoxycarbonyl tetramic acids, highlighting the versatility of succinimide derivatives in organic synthesis (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).

Molecular Structure Analysis

The molecular structure of N-Ethylsuccinimide derivatives has been characterized through X-ray crystallography. These studies reveal the orthorhombic and triclinic crystal systems of such derivatives, providing insight into the stereochemistry and molecular conformations essential for understanding their chemical behavior (Y. Jun, 2013).

Chemical Reactions and Properties

N-Ethylsuccinimide participates in various chemical reactions, including the condensation with hydrazines to produce N-aminosuccinimides and the reaction with free amino acids to form N-acylamino acids. These reactions underscore the compound's role in synthesizing a wide range of chemical entities with potential biological activities (Kornet, 1984; Lapidot, Rappoport, & Wolman, 1967).

Physical Properties Analysis

The physical properties of N-Ethylsuccinimide, such as melting point, boiling point, and solubility, are crucial for its application in chemical synthesis. These properties are determined by its molecular structure, which has been studied through methods like gas-phase electron diffraction and X-ray photoelectron spectroscopy (Vogt et al., 2008; Cheng et al., 2007).

Chemical Properties Analysis

The chemical properties of N-Ethylsuccinimide, including reactivity, stability, and hydrolysis behavior, are essential for its use in various chemical and pharmaceutical applications. Studies have shown that N-hydroxysuccinimide esters, a related group, exhibit intrinsic hydrolytic instability, which is a concern for maintaining stable, reactive surface chemistry in biomedical applications (Cheng et al., 2007).

Scientific Research Applications

  • Embryotoxicity Studies : N-Ethylsuccinimide is studied for its metabolites like 2-hydroxy-N-ethylsuccinimide (2-HESI), which are significant in understanding the embryotoxic effects of related compounds such as N-ethyl-2-pyrollidone (NEP) (Schindler et al., 2012).

  • Bioconjugation in Biomedical Applications : N-Hydroxysuccinimide, a related compound, is used in bioconjugation with proteins like bovine serum albumin (BSA) for potential biomedical applications, highlighting the versatility of succinimide derivatives (Sigen et al., 2017).

  • Epilepsy Treatment : N-Ethylsuccinimide derivatives have been investigated for their therapeutic potential in treating epilepsy, showing the medical significance of the compound (Zimmerman & Burgemeister, 1958).

  • Toxicological Assessments : Studies have been conducted to understand the toxicokinetics of N-Ethylsuccinimide metabolites in humans, which is crucial for evaluating the risks associated with exposure to these compounds (Koch et al., 2013).

  • Surface Chemistry and Immobilization : N-Hydroxysuccinimide esters, closely related to N-Ethylsuccinimide, are utilized in surface immobilizations, indicating the importance of these compounds in creating reactive surfaces for various applications (Cheng et al., 2007).

  • Nephrotoxicity Studies : Research on the structure-nephrotoxicity relationships of succinimide derivatives, including N-Ethylsuccinimide, has contributed to understanding their potential nephrotoxic effects (Rankin, 2004).

  • Pharmacological Exploration : The use of N-Ethylsuccinimide in drug development, particularly in the treatment of epilepsy, showcases its importance in pharmacology (Gordon, 1961).

Safety And Hazards

N-Ethylsuccinimide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-ethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAZCVNUKKZTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177712
Record name N-Ethylsuccinimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylsuccinimide

CAS RN

2314-78-5
Record name N-Ethylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2314-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Ethylsuccinimide
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Record name N-Ethylsuccinimide
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Record name N-Ethylsuccinimide
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Record name N-ETHYLSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
B Sakurai - Bulletin of the Chemical Society of Japan, 1936 - journal.csj.jp
E. Spath (2) and his collaborator reduced several derivatives of succinimide using a very high current density and a lead cathode prepared with special care, and succeeded in total …
Number of citations: 8 www.journal.csj.jp
H Gehring, P Christen - Analytical Biochemistry, 1980 - Elsevier
… the exposure to alkaline conditions, the N-ethylsuccinimide … containing a hexapeptide with (N-ethylsuccinimide)Cys 166 (… reagent it should be borne in mind that (N-ethylsuccinimide) …
Number of citations: 14 www.sciencedirect.com
M Jemal, S Black, AI Cohen - Rapid Communications in Mass …, 1987 - Wiley Online Library
… with N-ethylmaleimide (NEM) to form stable N-ethylsuccinimide (NES) derivatives. '.* On the … We previously reported3 that the N-ethylsuccinimide and benzoyl derivatives of captopril …
MS Ahmed, WG Struve - Membrane Biochemistry, 1980 - Taylor & Francis
… To estimate this part of the inhibition, we synthesized the saturated and thus the unreactive N-ethylsuccinimide (NES) analog of NEM-gal. NES-gal was a competitive inhibitor of lactose …
Number of citations: 1 www.tandfonline.com
PC Kuo, YY Lai, YJ Chen, WH Yang… - Journal of the Science …, 2011 - Wiley Online Library
… of nitrogen-containing heterocycles, including N-ethylsuccinimide, 2-acetylpyrrole, 2-… N-Ethylsuccinimide is also found in black tea and is speculated to be derived from theanine …
Number of citations: 60 onlinelibrary.wiley.com
JG Gilman, GJ Brewer - Biochemical Journal, 1978 - portlandpress.com
… We here provide data concerning the effect of Zn2+ on the O2-binding behaviour of human normal and N-ethylsuccinimide-haemoglobin, in the absence of 2,3-bisphosphoglycerate at …
Number of citations: 39 portlandpress.com
T Kagiya, T Adachi, K Fukui - Journal of Polymer Science Part A …, 1969 - Wiley Online Library
… N-Ethylsuccinimide copolymerized with ethylenimine, but N-ethylethylenimine did not copolymerize with succinimide and N-ethylsuccinimide … succinimide and N-ethylsuccinimide was …
Number of citations: 1 onlinelibrary.wiley.com
M MIZUGAKI, T UNUMA, T SHIRAISHI… - Chemical and …, 1981 - jstage.jst.go.jp
… An enzyme fraction which catalyzes the reduction of N—ethylmaleimide (NEM) to Nethylsuccinimide in the presence of reduced nicotinamide adenine dinucleotide phosphate was …
Number of citations: 13 www.jstage.jst.go.jp
BK Schindler, S Koslitz, S Meier, VN Belov… - Analytical …, 2012 - ACS Publications
… Half of this solution was used for the preparation of N-ethylsuccinimide-d 5 and the other … 2-HESI-d 5 and N-ethylsuccinimide-d 5 . N-Ethylsuccinimide-d 5 was smoothly reduced to the …
Number of citations: 29 pubs.acs.org
T Kagiya, M Izu, T Adachi… - Journal of Polymer Science …, 1969 - Wiley Online Library
… N-Ethylsuccinimide was prepared from succinic acid and ethylamine according to the literature5r6 and distilled under reduced pressure; bp 126.5-128.OoC/21 mm Hg (reported6 bp 122…
Number of citations: 1 onlinelibrary.wiley.com

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